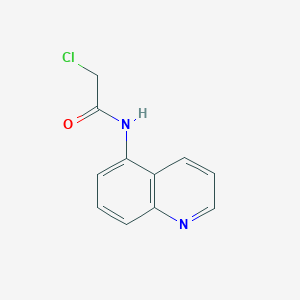
2-chloro-N-quinolin-5-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline derivatives, including 2-chloro-N-quinolin-5-ylacetamide, are notable for their broad spectrum of biological activities and applications in medicinal chemistry. These compounds have been extensively studied for their potential against various diseases, including tuberculosis, malaria, and other microbial infections.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-component reactions, offering a diverse range of functionalized compounds. For instance, novel α-(acyloxy)-α-(quinolin-4-yl)acetamides were synthesized through the Passerini three-component reaction, demonstrating the versatility of quinoline synthesis methods (Jafar Taran et al., 2014). Additionally, diverse 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives were synthesized, highlighting the complex scaffolds achievable with quinoline as a core structure (Y. An et al., 2017).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including the specific substituent groups and their positions on the quinoline core, plays a crucial role in determining their chemical reactivity and biological activity. For example, the crystal structure of certain quinoline derivatives has been elucidated, providing insights into their molecular geometry and intermolecular interactions (Li Jia-ming, 2009).
Wissenschaftliche Forschungsanwendungen
“2-chloro-N-quinolin-5-ylacetamide” is a compound used for proteomics research . Its molecular formula is C11H9ClN2O, and its molecular weight is 220.654 .
Quinoline, which is part of the structure of “2-chloro-N-quinolin-5-ylacetamide”, has been found to have a broad spectrum of bioactivity and is considered a core template in drug design . Quinoline and its derivatives have been synthesized using various methods for biological and pharmaceutical activities .
-
Medicinal Chemistry : Quinoline is an essential scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . Various selected quinolines and derivatives have potential biological and pharmaceutical activities .
-
Synthetic Organic Chemistry : Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
-
Pharmacological Applications : Quinoline motifs have substantial efficacies for future drug development . Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .
-
Biological Activities : Various selected quinolines and derivatives have potential biological activities . These activities are often harnessed through the synthesis of the main scaffold and its functionalization .
-
Industrial Applications : Quinoline has versatile applications in the fields of industrial chemistry . It is a vital scaffold for leads in drug discovery .
-
Green Reaction Protocols : Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of quinoline .
-
Antimicrobial Applications : Quinoline derivatives have been found to exhibit antimicrobial properties . They can be used in the development of new antimicrobial agents .
-
Anticancer Applications : Some quinoline derivatives have shown potential as anticancer agents . They can interfere with the growth of cancer cells and induce apoptosis .
-
Antimalarial Applications : Quinoline is a core structure in many antimalarial drugs, such as chloroquine and mefloquine . Researchers are exploring the development of new antimalarial drugs based on the quinoline structure .
-
Neurological Applications : Quinoline derivatives have been studied for their potential in treating neurological disorders . They can modulate various neurotransmitter systems in the brain .
-
Anti-inflammatory Applications : Some quinoline derivatives have anti-inflammatory properties . They can inhibit the production of pro-inflammatory cytokines and other mediators of inflammation .
-
Antiviral Applications : Quinoline derivatives have been found to exhibit antiviral properties . They can inhibit the replication of various viruses .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloro-N-quinolin-5-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-7-11(15)14-10-5-1-4-9-8(10)3-2-6-13-9/h1-6H,7H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXGPGINYWVRSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357639 |
Source


|
| Record name | 2-Chloro-N-(quinolin-5-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-quinolin-5-ylacetamide | |
CAS RN |
121221-08-7 |
Source


|
| Record name | 2-Chloro-N-(quinolin-5-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

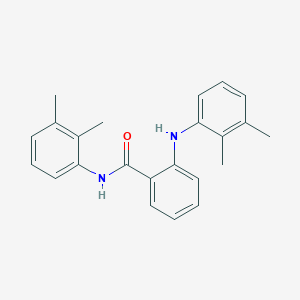
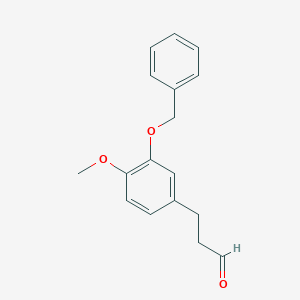
![Methyl 2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate](/img/structure/B49049.png)
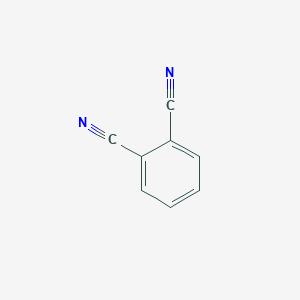
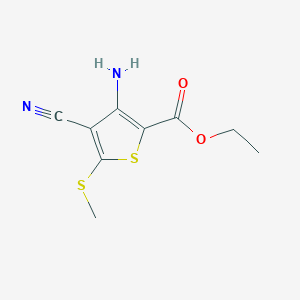
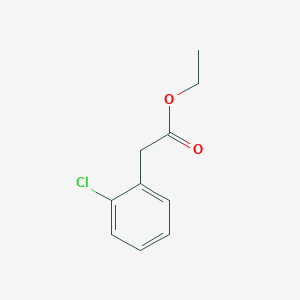
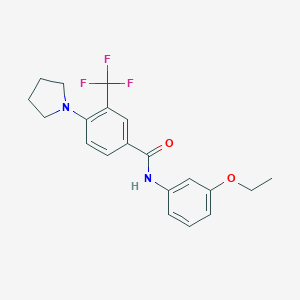
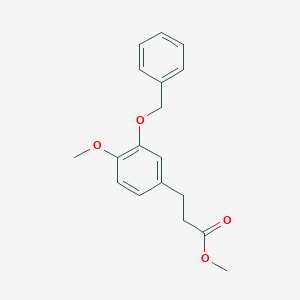
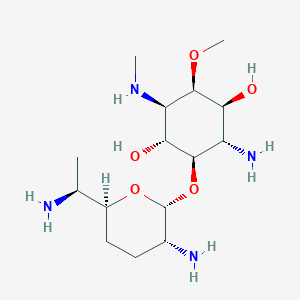
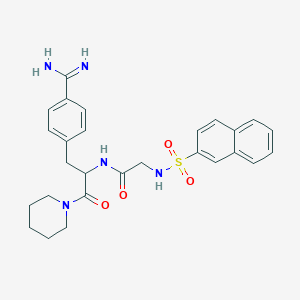
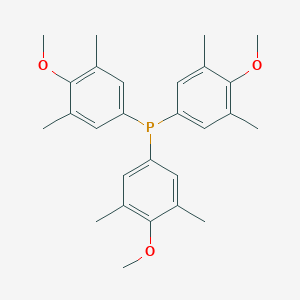
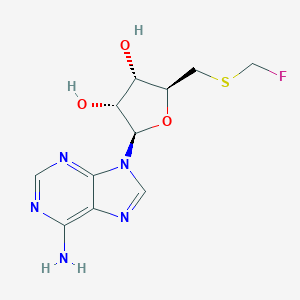
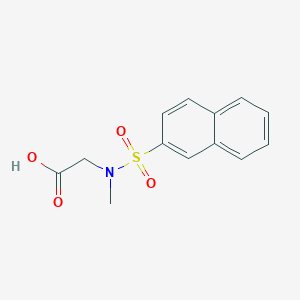
![6-Chloro[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B49073.png)